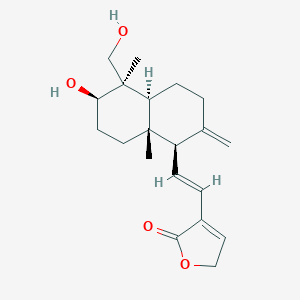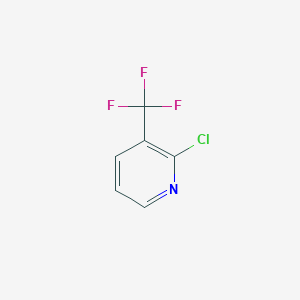
Mafosfamide cyclohexylamine salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mafosfamide cyclohexylamine salt is a chemical compound that is used in scientific research for its unique properties. It is a derivative of ifosfamide, which is a chemotherapy drug used to treat various types of cancer. Mafosfamide cyclohexylamine salt is synthesized from ifosfamide and has been found to have several advantages over its parent compound.
Wirkmechanismus
The mechanism of action of mafosfamide cyclohexylamine salt is similar to that of ifosfamide. It works by forming a highly reactive intermediate that can alkylate DNA and other cellular components. This leads to the inhibition of DNA synthesis and cell division, ultimately resulting in cell death.
Biochemische Und Physiologische Effekte
Mafosfamide cyclohexylamine salt has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which makes it a potential candidate for cancer therapy. It has also been found to have immunosuppressive effects, which could be useful in treating autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Mafosfamide cyclohexylamine salt has several advantages over ifosfamide in lab experiments. It is more stable and less volatile than ifosfamide, which makes it easier to handle and store. It is also less toxic than ifosfamide, which reduces the risk of exposure to lab personnel. However, mafosfamide cyclohexylamine salt is less water-soluble than ifosfamide, which can make it difficult to dissolve in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on mafosfamide cyclohexylamine salt. One area of interest is its potential use in cancer therapy. Further studies are needed to determine its efficacy and safety in treating various types of cancer. Another area of interest is its immunosuppressive effects, which could be useful in treating autoimmune diseases. Additionally, research could focus on developing new derivatives of mafosfamide cyclohexylamine salt with improved properties and efficacy.
Conclusion:
In conclusion, mafosfamide cyclohexylamine salt is a chemical compound that has several unique properties that make it useful in scientific research. It is synthesized from ifosfamide and has been found to have several advantages over its parent compound. It is a potent DNA alkylating agent and has been extensively used in studying the effects of DNA damage on cells and tissues. It has several biochemical and physiological effects and has potential applications in cancer therapy and autoimmune disease treatment. Further research is needed to fully understand its mechanisms of action and to develop new derivatives with improved properties.
Synthesemethoden
Mafosfamide cyclohexylamine salt is synthesized by reacting ifosfamide with cyclohexylamine. The reaction takes place in the presence of a catalyst, usually a strong acid such as hydrochloric acid. The resulting product is then purified by recrystallization and characterized by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
Mafosfamide cyclohexylamine salt has been extensively used in scientific research for its unique properties. It has been found to be a potent DNA alkylating agent, which means that it can modify the structure of DNA by adding alkyl groups to it. This property makes it useful in studying the effects of DNA damage on cells and tissues.
Eigenschaften
CAS-Nummer |
84210-80-0 |
|---|---|
Produktname |
Mafosfamide cyclohexylamine salt |
Molekularformel |
C15H32Cl2N3O5PS2 |
Molekulargewicht |
500.4 g/mol |
IUPAC-Name |
2-[[(2S,4R)-2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]sulfanyl]ethanesulfonic acid;cyclohexanamine |
InChI |
InChI=1S/C9H19Cl2N2O5PS2.C6H13N/c10-2-4-13(5-3-11)19(14)12-9(1-6-18-19)20-7-8-21(15,16)17;7-6-4-2-1-3-5-6/h9H,1-8H2,(H,12,14)(H,15,16,17);6H,1-5,7H2/t9-,19+;/m1./s1 |
InChI-Schlüssel |
AJOJXYODECALSX-BCPQDLGFSA-N |
Isomerische SMILES |
C1CCC(CC1)N.C1CO[P@@](=O)(N[C@@H]1SCCS(=O)(=O)O)N(CCCl)CCCl |
SMILES |
C1CCC(CC1)N.C1COP(=O)(NC1SCCS(=O)(=O)O)N(CCCl)CCCl |
Kanonische SMILES |
C1CCC(CC1)N.C1COP(=O)(NC1SCCS(=O)(=O)O)N(CCCl)CCCl |
Aussehen |
white cristalline powder |
melting_point |
145-147°C |
Andere CAS-Nummern |
84210-80-0 |
Reinheit |
99% |
Verwandte CAS-Nummern |
88746-71-8; 84210-80-0 |
Löslichkeit |
160mg/ml in water, >160 mg/ml in DMSO |
Synonyme |
Asta Z 7557 Asta-Z-7557 D17272 mafosfamide-cyclohexylamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



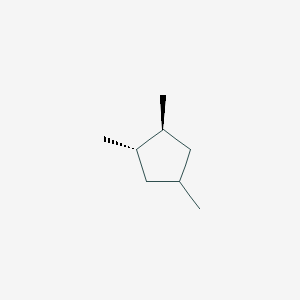
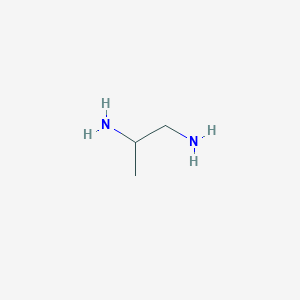
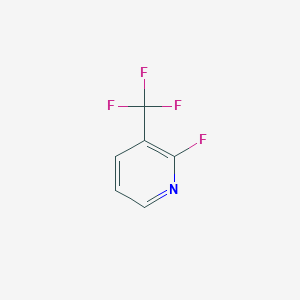
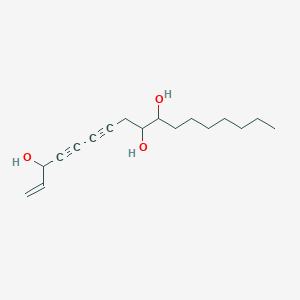
![Trisodium guanosine 5'-[beta,gamma-imido]triphosphate](/img/structure/B31409.png)

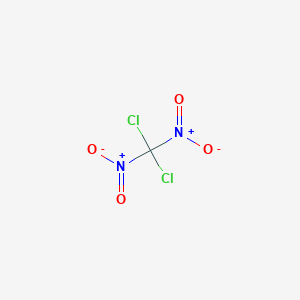
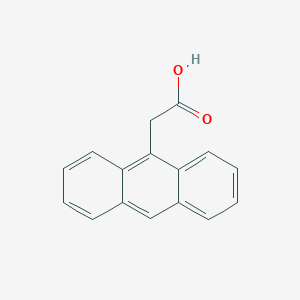

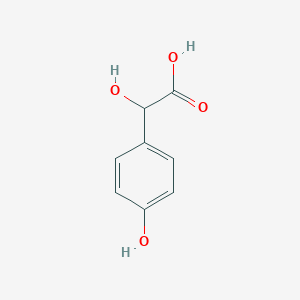
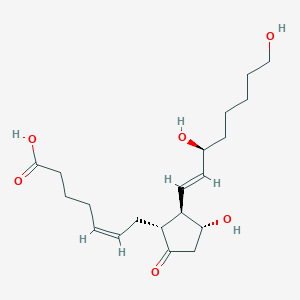
![5-Oxo-1-[(2,3,6,7-tetramethoxyphenanthren-9-yl)methyl]-L-proline](/img/structure/B31427.png)
